molecular formula C9H7FN4O2 B2464724 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole CAS No. 675130-87-7

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B2464724
CAS No.: 675130-87-7
M. Wt: 222.179
InChI Key: YXZAQSWOIBJAGG-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the triazole ring and a nitro group at the third position of the triazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of fluorobenzyl compounds can vary widely depending on the specific compound and its biological targets .

Safety and Hazards

Fluorobenzyl compounds can be hazardous. For example, 4-fluorobenzyl chloride is classified as a combustible liquid that causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the following steps:

    Formation of 4-fluorobenzyl azide: This is achieved by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.

    Cyclization: The 4-fluorobenzyl azide is then subjected to cyclization with a suitable nitrile, such as acetonitrile, in the presence of a catalyst like copper(I) iodide. This step forms the triazole ring.

    Nitration: The final step involves the nitration of the triazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position of the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The triazole ring can participate in cyclization reactions with other compounds to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Cyclization: Suitable nitriles and copper(I) iodide as a catalyst.

Major Products Formed

    Reduction: Formation of 1-(4-fluorobenzyl)-3-amino-1H-1,2,4-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

    Cyclization: Formation of fused triazole ring systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorobenzyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activities.

    3-nitro-1H-1,2,4-triazole: Lacks the fluorobenzyl group, which may affect its ability to penetrate cell membranes.

    1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological properties.

Uniqueness

1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the fluorobenzyl and nitro groups, which impart distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZAQSWOIBJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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